

Carbamoylmethylpyridinium Chloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *1-(Aminoformylmethyl)pyridinium chloride*

Cat. No.: *B1334033*

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Introduction

Carbamoylmethylpyridinium chloride, with the chemical formula $C_7H_9ClN_2O$ and CAS number 41220-29-5, is a quaternary ammonium compound. It is characterized by a pyridinium ring linked to a carbamoylmethyl group. This structure imparts cationic surfactant properties to the molecule, making it a subject of interest for various applications, including as a potential antimicrobial agent. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential uses, with a focus on its surfactant and antimicrobial activities. While specific data for Carbamoylmethylpyridinium chloride is limited, this guide draws upon research on closely related 1-(2-(alkylamino)-2-oxoethyl) pyridinium chloride surfactants to provide valuable insights.

Chemical and Physical Properties

Carbamoylmethylpyridinium chloride is typically a white to off-white solid that is soluble in water and other polar solvents. Its quaternary ammonium structure, with a positively charged nitrogen atom in the pyridine ring, is a key determinant of its chemical behavior and physical properties.

Property	Value	Reference
Molecular Formula	C ₇ H ₉ ClN ₂ O	N/A
Molecular Weight	172.61 g/mol	N/A
CAS Number	41220-29-5	N/A
Appearance	White to off-white solid	[1]
Solubility	Soluble in water and polar organic solvents	[1]

Synthesis

The synthesis of Carbamoylmethylpyridinium chloride and its analogues can be achieved through a two-step process. The first step involves the synthesis of an N-alkyl-2-chloroacetamide intermediate, followed by a reaction with pyridine to yield the final pyridinium chloride product.

A general synthetic route is as follows:

- **Synthesis of N-Alkyl-2-chloroacetamide:** An alkylamine is reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction mixture is typically stirred at a low temperature and then allowed to warm to room temperature. The product is then isolated and purified.
- **Synthesis of 1-(2-(Alkylamino)-2-oxoethyl) Pyridinium Chloride:** The N-alkyl-2-chloroacetamide intermediate is then reacted with pyridine. This reaction is typically carried out in a solvent like acetone and heated under reflux. The final product precipitates out of the solution and can be collected by filtration and purified by recrystallization.[2]

Uses and Applications

The primary interest in Carbamoylmethylpyridinium chloride and its derivatives lies in their potential as surfactants and antimicrobial agents.

Surfactant Properties

As cationic surfactants, these compounds can lower the surface tension of water. Key parameters for evaluating surfactant performance include the critical micelle concentration (CMC), surface tension at the CMC (γ_{CMC}), effectiveness in surface tension reduction (π_{CMC}), and the efficiency in surface tension reduction (pC_{20}).

The following table summarizes the surface activity of a series of 1-(2-(alkylamino)-2-oxoethyl) pyridinium chloride surfactants, where the alkyl group (R) is varied. This data provides an indication of the expected surfactant properties of Carbamoylmethylpyridinium chloride (where R would be H).

Compound (Alkyl Group, R)	CMC (mol/L)	γ_{CMC} (mN/m)	π_{CMC} (mN/m)	pC_{20}
n-Octyl	1.1×10^{-2}	33.5	38.5	2.3
n-Decyl	2.5×10^{-3}	32.8	39.2	3.1
n-Dodecyl	6.3×10^{-4}	31.5	40.5	3.8
n-Tetradecyl	1.6×10^{-4}	30.2	41.8	4.5

Data adapted from a study on 1-(2-(alkylamino)-2-oxoethyl) pyridinium chloride surfactants.[\[2\]](#)

Antimicrobial Activity

Quaternary ammonium compounds are known for their broad-spectrum antimicrobial activity. The positively charged pyridinium head group interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death. The antimicrobial efficacy of 1-(2-(alkylamino)-2-oxoethyl) pyridinium chloride surfactants has been evaluated against various bacteria found in oil field injection water, including sulfate-reducing bacteria (SRB), metatrophic bacteria (TGB), and iron bacteria (IB).

The following table shows the minimum inhibitory concentration (MIC) in mg/L for the different alkyl derivatives.

Compound (Alkyl Group, R)	MIC against SRB (mg/L)	MIC against TGB (mg/L)	MIC against IB (mg/L)
n-Octyl	100	50	50
n-Decyl	50	25	25
n-Dodecyl	25	12.5	12.5
n-Tetradecyl	12.5	6.25	6.25

Data adapted from a study on 1-(2-(alkylamino)-2-oxoethyl) pyridinium chloride surfactants.[\[2\]](#)

Experimental Protocols

Synthesis of 1-(2-(dodecylamino)-2-oxoethyl) Pyridinium Chloride

This protocol is adapted from the synthesis of the dodecyl derivative and serves as a representative example.[\[2\]](#)

Step 1: Synthesis of N-Dodecyl-2-chloroacetamide

- To a solution of dodecylamine (0.1 mol) and triethylamine (0.1 mol) in 150 mL of dichloromethane, add chloroacetyl chloride (0.1 mol) dropwise with stirring at 0-5 °C.
- After the addition is complete, continue stirring at this temperature for 30 minutes, and then stir at room temperature for 2 hours.
- Wash the reaction mixture successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
- Recrystallize the crude product from ethanol to yield pure N-dodecyl-2-chloroacetamide.

Step 2: Synthesis of 1-(2-(dodecylamino)-2-oxoethyl) Pyridinium Chloride

- Dissolve N-dodecyl-2-chloroacetamide (0.05 mol) and pyridine (0.05 mol) in 100 mL of acetone.
- Heat the mixture under reflux for 10 hours.
- Cool the reaction mixture to room temperature. The product will precipitate.
- Collect the precipitate by filtration, wash with cold acetone, and dry under vacuum to obtain 1-(2-(dodecylamino)-2-oxoethyl) pyridinium chloride.

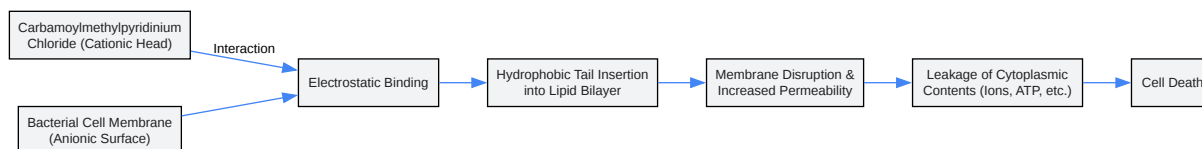
Determination of Minimum Inhibitory Concentration (MIC)

The MIC can be determined using a serial dilution method.

- Prepare a stock solution of the test compound in a suitable solvent (e.g., sterile water or DMSO).
- Prepare a series of twofold dilutions of the stock solution in a liquid growth medium in a 96-well microtiter plate.
- Inoculate each well with a standardized suspension of the target microorganism.
- Include positive (microorganism in medium without test compound) and negative (medium only) controls.
- Incubate the plate under appropriate conditions for the microorganism (e.g., 24-48 hours at 37°C).
- The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The primary mechanism of antimicrobial action for Carbamoylmethylpyridinium chloride, as a quaternary ammonium compound, is the disruption of microbial cell membranes. This process does not involve a specific signaling pathway but is rather a direct physical and chemical interaction with the cell envelope.



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Caption: General mechanism of antimicrobial action for quaternary ammonium compounds.

The cationic pyridinium head of Carbamoylmethylpyridinium chloride is electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids.[3][4] This initial binding facilitates the insertion of the nonpolar part of the molecule into the hydrophobic core of the lipid bilayer.[3][4] This insertion disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components like ions and ATP, and ultimately, cell death.[3][4]

Conclusion

Carbamoylmethylpyridinium chloride is a quaternary ammonium compound with potential applications as a cationic surfactant and antimicrobial agent. While specific research on this exact molecule is not extensive, studies on its close structural analogues provide strong evidence for its surface-active properties and efficacy against various bacteria. The synthesis is achievable through a straightforward two-step process. Its mechanism of action is characteristic of quaternary ammonium compounds, involving the disruption of microbial cell membranes. Further research is warranted to fully elucidate the specific properties and potential applications of Carbamoylmethylpyridinium chloride in various fields, including materials science, and as a biocide in industrial and pharmaceutical applications.

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